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Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: S1480260

1. Material Function and Application PDMAT is a solid, high-purity metalorganic precursor primarily
used for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of tantalum nitride
(TaN) thin films [1]. The main application for these films is as a copper diffusion barrier in advanced logic
and memory devices [2] [1]. In copper interconnect structures, copper can diffuse into surrounding silicon
and dielectric materials, poisoning the device. A thin, conformal TaN barrier layer deposited from PDMAT
effectively prevents this diffusion, ensuring device reliability and performance at sub-22nm technology

nodes [2].

2. Critical Material Properties and Specifications The performance of PDMAT in high-volume
manufacturing is highly dependent on its purity, particularly low levels of chloride and oxygen-containing

impurities [2].

¢ Physical Properties: The table below summarizes the typical physical properties of PMAT [1].

Property Value |/ Description
Chemical Formula Ta(NMe,)s or Ta(N(CH3)o)s
Formula Weight 401.35 g/mol

Appearance Pale yellow crystalline solid
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Property Value | Description

Boiling Point 90°C at 0.8 mmHg (sublimes)
Melting Point 150-180°C (decomposes)
Density 1.252 g/mL

¢ Purity Requirements: For advanced sub-22nm devices, ultra-high purity is mandatory. Key impurity
targets are [2] [3]:
o Chloride (Cl): < 10 ppm
o Total Trace Metals: < 0.5 ppm
o Oxygen-containing impurities (Ta-Oxo species): Minimized to low ppm levels

3. Experimental Protocol: ALD of TaN using PDMAT This protocol outlines a general process for
depositing a TaN barrier layer using PDMAT and ammonia (NHj3) as reactants [2].

e Substrate Preparation: Begin with a patterned wafer featuring high-aspect-ratio (e.g., 5:1)
interconnect structures. Ensure the surface is clean and free of native oxides.
¢ Reactor Setup and Conditions:
o Tool: Commercial ALD reactor equipped with a heated precursor canister and vapor draw
system.
o Canister Temperature: Set to 60-75°C to generate sufficient PDMAT vapor pressure [4].
o Reactor Chamber Temperature: 250-300°C [2].
o Carrier Gas: Ultra-high purity (UHP) nitrogen or argon, with all gas lines and components
certified for low moisture and oxygen content (< 1 ppm) [4] [2].
e Deposition Cycle:
o PDMAT Pulse: Introduce a pulse of PDMAT vapor into the chamber for 1-5 seconds. The
precursor molecules adsorb onto the substrate surface.
o Purge Step: Purge the reactor with UHP carrier gas for 5-15 seconds to remove all non-
adsorbed precursor and reaction by-products.
o Reactant Pulse: Introduce a pulse of ammonia (NH3) gas or plasma for 2-10 seconds. This

reacts with the surface-adsorbed PDMAT to form a monolayer of TaN.
o Purge Step: Repeat the purge with UHP carrier gas for 5-15 seconds to remove reaction by-
products.
¢ Film Characterization:
o Thickness and Conformality: Measure using Transmission Electron Microscopy (TEM). A
successful process will yield a continuous, pin-hole free film with uniform thickness on all
surfaces of the high-aspect-ratio structure [2].
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o Film Composition: Analyze using Auger Electron Spectroscopy (AES) or Secondary lon Mass
Spectrometry (SIMS) to confirm low levels of oxygen and chlorine impurities [2].

o Electrical Properties: Measure via resistance of a deposited film, with a target resistivity of
~2000 pQ-cm for PEALD TaN [2].

Workflow Diagram: PDMAT-Based TaN Barrier
Deposition

The following diagram visualizes the multi-stage workflow for developing and qualifying a PDMAT-based

TaN barrier process, from precursor synthesis to final integration.
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Key Technical Challenges and Solutions

e Challenge: Precursor Purity and Stability: PDMAT is extremely sensitive to oxygen and moisture,
which lead to the formation of tantalum oxo-amide impurities. These impurities degrade the electrical
properties of the TaN film, making it more resistive and less effective as a barrier [2].

o Solution: Implement rigorous synthesis and purification protocols under strict inert conditions.
Use high-volume manufacturing (HVM) methods that involve novel purification reactors to
achieve >99.99995% purity and chloride levels below 10 ppm [2].

¢ Challenge: Consistent Vapor Delivery: As a solid precursor, PDMAT can exhibit inconsistent
vaporization, leading to particle generation and process variation [2].

o Solution: Use a specially designed canister with uniform heating and baffles to promote
efficient vaporization [4] [3]. Employing a microcrystalline form of PDMAT improves gas-solid
contact and reduces particulate carryover [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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